2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid
Description
2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid is an aromatic compound with a complex structure that includes a hydroxymethyl group and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-4-8-13(14(10)15(17)18)12-7-3-2-6-11(12)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGGEYAAPTDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689034 | |
| Record name | 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-98-0 | |
| Record name | 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives, followed by oxidation and subsequent functional group transformations. The reaction conditions typically involve the use of catalysts such as aluminum chloride and reagents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents and catalysts is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2-(2-Carboxyphenyl)-6-methylbenzoic acid.
Reduction: Reduction of the carboxylic acid group yields 2-(2-Hydroxymethylphenyl)-6-methylbenzyl alcohol.
Substitution: Halogenation leads to compounds such as 2-(2-Hydroxymethylphenyl)-6-methyl-4-bromobenzoic acid.
Scientific Research Applications
2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-6-methylbenzoic acid
- 2-(2-Methylphenyl)-6-hydroxybenzoic acid
- 2-(2-Hydroxymethylphenyl)-4-methylbenzoic acid
Uniqueness
2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid is unique due to the specific positioning of the hydroxymethyl and methyl groups on the aromatic ring. This unique structure influences its reactivity and interactions with other molecules, making it distinct from similar compounds.
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